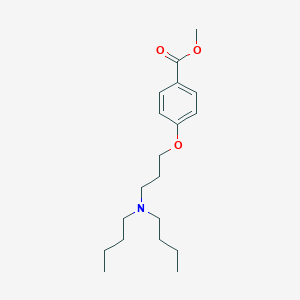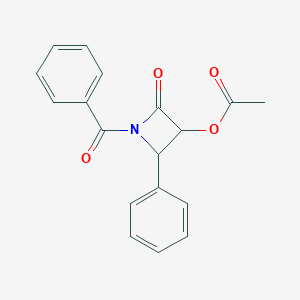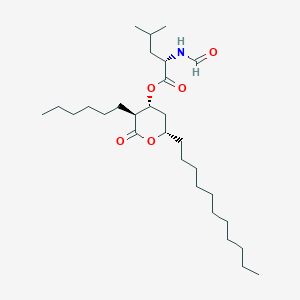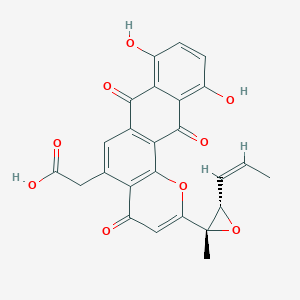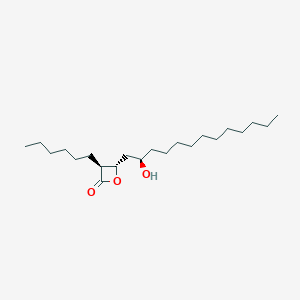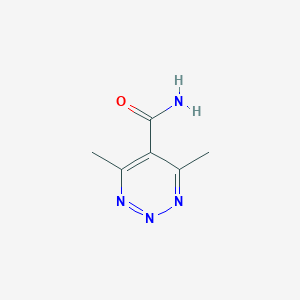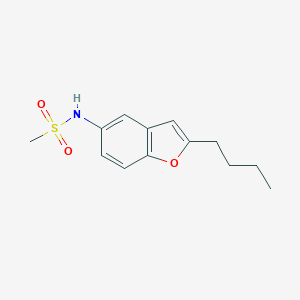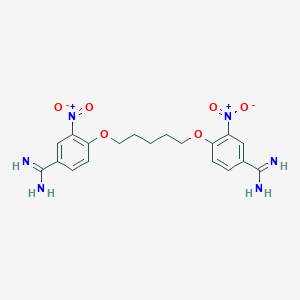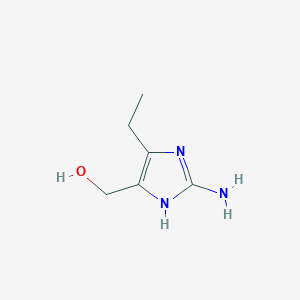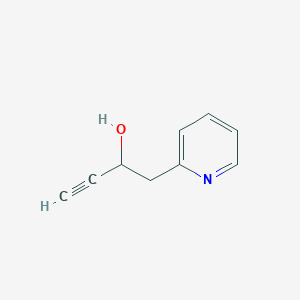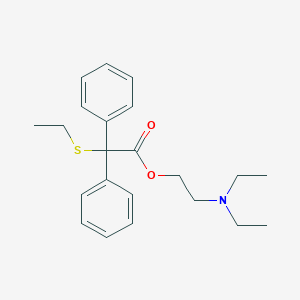
N,N-Diethylaminoethanol 2,2-diphenyl-2-ethylthioacetate hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-Diethylaminoethanol 2,2-diphenyl-2-ethylthioacetate hydrochloride, also known as DETA-NO, is a chemical compound that is widely used in scientific research. It is a nitric oxide donor that has shown potential in various applications, including as a vasodilator, anti-inflammatory agent, and antimicrobial agent.
Mécanisme D'action
N,N-Diethylaminoethanol 2,2-diphenyl-2-ethylthioacetate hydrochloride releases nitric oxide, which acts as a signaling molecule in the body. Nitric oxide activates the enzyme guanylate cyclase, which increases the production of cyclic guanosine monophosphate (cGMP). cGMP is a second messenger that regulates various physiological processes, including vasodilation, platelet aggregation, and smooth muscle relaxation.
Biochemical and Physiological Effects:
N,N-Diethylaminoethanol 2,2-diphenyl-2-ethylthioacetate hydrochloride has been shown to have a variety of biochemical and physiological effects. It has been found to increase blood flow, reduce inflammation, and inhibit bacterial growth. Additionally, N,N-Diethylaminoethanol 2,2-diphenyl-2-ethylthioacetate hydrochloride has been shown to have antioxidant properties, which could make it useful in the treatment of oxidative stress-related diseases.
Avantages Et Limitations Des Expériences En Laboratoire
N,N-Diethylaminoethanol 2,2-diphenyl-2-ethylthioacetate hydrochloride has several advantages for lab experiments. It is a stable and easy-to-handle compound that can be stored for long periods of time. Additionally, N,N-Diethylaminoethanol 2,2-diphenyl-2-ethylthioacetate hydrochloride has a controlled release of nitric oxide, which makes it a useful tool for studying the effects of nitric oxide on various physiological processes. However, N,N-Diethylaminoethanol 2,2-diphenyl-2-ethylthioacetate hydrochloride has some limitations, including its potential cytotoxicity and its potential to interfere with other cellular processes.
Orientations Futures
There are several future directions for research on N,N-Diethylaminoethanol 2,2-diphenyl-2-ethylthioacetate hydrochloride. One area of interest is the development of N,N-Diethylaminoethanol 2,2-diphenyl-2-ethylthioacetate hydrochloride-based therapies for cardiovascular diseases and inflammatory diseases. Additionally, there is potential for N,N-Diethylaminoethanol 2,2-diphenyl-2-ethylthioacetate hydrochloride to be used in the development of new antibiotics. Further research is also needed to fully understand the biochemical and physiological effects of N,N-Diethylaminoethanol 2,2-diphenyl-2-ethylthioacetate hydrochloride and its potential limitations in lab experiments.
Méthodes De Synthèse
N,N-Diethylaminoethanol 2,2-diphenyl-2-ethylthioacetate hydrochloride can be synthesized by reacting N,N-diethylaminoethanol with 2,2-diphenyl-2-ethylthioacetate in the presence of a catalyst such as trifluoroacetic acid. The product is then purified and converted to the hydrochloride salt form.
Applications De Recherche Scientifique
N,N-Diethylaminoethanol 2,2-diphenyl-2-ethylthioacetate hydrochloride has been extensively studied for its potential in various scientific research applications. It has been shown to act as a vasodilator, which makes it useful in the treatment of cardiovascular diseases such as hypertension. It has also been found to have anti-inflammatory properties, which could make it useful in the treatment of inflammatory diseases such as rheumatoid arthritis. Additionally, N,N-Diethylaminoethanol 2,2-diphenyl-2-ethylthioacetate hydrochloride has been shown to have antimicrobial properties, which could make it useful in the development of new antibiotics.
Propriétés
Numéro CAS |
153088-14-3 |
|---|---|
Nom du produit |
N,N-Diethylaminoethanol 2,2-diphenyl-2-ethylthioacetate hydrochloride |
Formule moléculaire |
C22H29NO2S |
Poids moléculaire |
371.5 g/mol |
Nom IUPAC |
2-(diethylamino)ethyl 2-ethylsulfanyl-2,2-diphenylacetate |
InChI |
InChI=1S/C22H29NO2S/c1-4-23(5-2)17-18-25-21(24)22(26-6-3,19-13-9-7-10-14-19)20-15-11-8-12-16-20/h7-16H,4-6,17-18H2,1-3H3 |
Clé InChI |
DHRBXWYMPHXTES-UHFFFAOYSA-N |
SMILES |
CCN(CC)CCOC(=O)C(C1=CC=CC=C1)(C2=CC=CC=C2)SCC |
SMILES canonique |
CCN(CC)CCOC(=O)C(C1=CC=CC=C1)(C2=CC=CC=C2)SCC |
Numéros CAS associés |
153088-20-1 (HCl) |
Synonymes |
N,N-diethylaminoethanol 2,2-diphenyl-2-ethylthioacetate hydrochloride SS62 4 SS62 4 hydrochloride SS62 6 SS62-4 SS62-6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



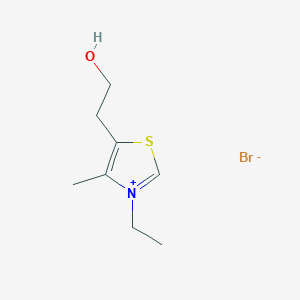
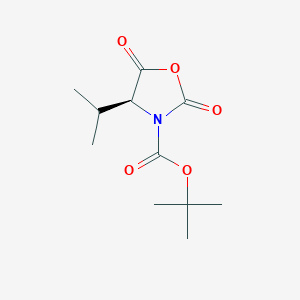
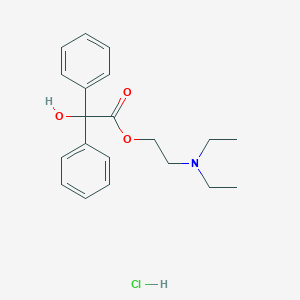
![4-[3-(dibutylamino)propoxy]benzoic Acid Hydrochloride](/img/structure/B141115.png)
